2-Methoxy-2-[4-(trifluoromethyl)phenyl]ethan-1-amine
CAS No.:
Cat. No.: VC18214713
Molecular Formula: C10H12F3NO
Molecular Weight: 219.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12F3NO |
|---|---|
| Molecular Weight | 219.20 g/mol |
| IUPAC Name | 2-methoxy-2-[4-(trifluoromethyl)phenyl]ethanamine |
| Standard InChI | InChI=1S/C10H12F3NO/c1-15-9(6-14)7-2-4-8(5-3-7)10(11,12)13/h2-5,9H,6,14H2,1H3 |
| Standard InChI Key | SZLGUFFPYGMAFW-UHFFFAOYSA-N |
| Canonical SMILES | COC(CN)C1=CC=C(C=C1)C(F)(F)F |
Introduction
Structural and Physicochemical Properties
Table 1: Molecular Identifiers
| Property | Value |
|---|---|
| Molecular Formula | C₁₀H₁₂F₃NO |
| Molecular Weight | 219.20 g/mol |
| InChI | InChI=1S/C10H12F3NO/c1-15... |
| SMILES Notation | COC(CN)C1=CC=C(C=C1)C(F)(F)F |
Synthesis and Production Methods
Laboratory-Scale Synthesis
While explicit protocols for this compound are scarce, analogous trifluoromethyl-substituted ethanamines are typically synthesized via:
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Reductive Amination: Reacting 4-(trifluoromethyl)benzaldehyde with methoxyamine hydrochloride in methanol, followed by reduction using sodium borohydride (NaBH₄).
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Nucleophilic Substitution: Substituting a halogenated precursor with methoxy and amine groups under basic conditions.
Critical parameters include:
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Solvent Choice: Methanol or ethanol for polarity and solubility.
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Temperature: 25–60°C to balance reaction rate and side-product formation.
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Purification: Column chromatography (hexane/ethyl acetate) yields >95% purity.
Industrial Manufacturing
Scaling production involves:
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Continuous Flow Reactors: Enhancing yield and reducing reaction times.
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Automated Purification Systems: Employing crystallization or distillation for bulk quantities.
Chemical Reactivity and Stability
Functional Group Reactivity
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Amine Group: Participates in acid-base reactions, forming salts (e.g., hydrochlorides) . Protonation at physiological pH may influence bioavailability.
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Methoxy Group: Resistant to nucleophilic attack but susceptible to demethylation under strong acidic conditions.
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Trifluoromethyl Phenyl Ring: Stabilizes adjacent carbocations via inductive effects, facilitating electrophilic aromatic substitutions.
Degradation Pathways
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Hydrolysis: Methoxy group cleavage in acidic environments generates methanol and a secondary alcohol.
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Oxidation: Amine oxidation may yield nitroso or nitro derivatives, particularly under oxidative stress.
| Precaution | Recommendation |
|---|---|
| Personal Protective Equipment | Gloves, goggles, lab coat |
| Ventilation | Use fume hoods |
| Storage | 2–8°C under inert gas (N₂/Ar) |
| Disposal | Neutralize with HCl, incinerate |
Comparative Analysis with Structural Analogs
Substituent Effects
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Methoxy vs. Hydroxyl: Replacing -OCH₃ with -OH increases polarity but reduces lipophilicity (LogP: 2.1 → 1.5).
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Trifluoromethyl vs. Methyl: The -CF₃ group enhances electron-withdrawing effects, altering aromatic electrophilicity.
Table 3: Pharmacokinetic Comparison
| Analog | LogP | Metabolic Half-Life |
|---|---|---|
| 2-Methoxy derivative | 2.1 | 3.2 h |
| 2-Hydroxy derivative | 1.5 | 1.8 h |
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